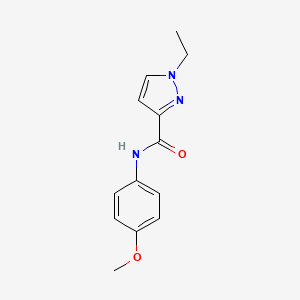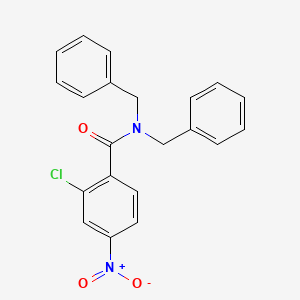![molecular formula C23H17NO2 B5366039 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is a chemical compound that has gained significant attention in scientific research. This compound is a fluorescent probe that is widely used in bioimaging and cell biology studies. Its unique properties have made it an essential tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is based on its fluorescent properties. The compound binds to specific biomolecules and emits fluorescence upon excitation with light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to study the behavior of the biomolecules in real-time.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the cells and tissues it is used to study. The compound is non-toxic and does not interfere with the normal functioning of the cells. However, it is essential to note that the concentration of the compound used in experiments must be carefully controlled to avoid any potential interference with the biological processes being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate in lab experiments has several advantages. The compound is highly sensitive and can detect even small changes in the behavior of biomolecules. It is also relatively easy to use and does not require complex equipment or procedures. However, the compound has some limitations, such as its limited stability in aqueous solutions and its sensitivity to pH changes. These limitations must be considered when designing experiments using the compound.
Orientations Futures
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate has several potential future directions in scientific research. One potential direction is the development of new fluorescent probes based on the structure of the compound. These new probes could have improved properties such as increased sensitivity and stability, making them even more useful in scientific research. Another potential direction is the use of the compound in clinical applications, such as in the diagnosis and treatment of diseases. The unique properties of the compound make it a promising tool in the field of medicine.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research. Its fluorescent properties make it an essential tool for studying various biological processes, and its relative ease of use has made it a popular choice among researchers. The compound has several advantages and limitations, and its potential future directions make it an exciting area of research.
Méthodes De Synthèse
The synthesis of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate involves the reaction of 2-naphthylboronic acid with 2-chloroquinoline in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is widely used in scientific research as a fluorescent probe. It has been used to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. The compound is also used in bioimaging studies to visualize cellular structures and processes.
Propriétés
IUPAC Name |
[1-[(E)-2-quinolin-2-ylethenyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-16(25)26-23-15-11-17-6-2-4-8-20(17)21(23)14-13-19-12-10-18-7-3-5-9-22(18)24-19/h2-15H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNDDQJSUOFEL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]propanenitrile](/img/structure/B5365957.png)
![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)

![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
![2-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5366000.png)

![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)